REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.CC(C)(C)C(Cl)=O.[NH:28]1[CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1>C(Cl)Cl.C(OCC)C.CCCCCC>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([N:28]3[CH2:29][CH:30]=[CH:31][CH2:32][CH2:33]3)=[O:13])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
164 μL
|
Type
|
reactant
|
Smiles
|
N1CCC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
As the suspension is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 10 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution is dried over Na2SO4/K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red-brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (eluted with CCl4/CHCl3 1:1)
|
Type
|
CUSTOM
|
Details
|
gives a pale yellow oil that
|
Type
|
ADDITION
|
Details
|
finely dispersed
|
Type
|
CUSTOM
|
Details
|
by mechanical crushing
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |